1-(2,4-Difluoro-3-methoxyphenyl)ethanol
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Overview
Description
1-(2,4-Difluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or the use of other reducing agents that offer higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired production scale.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2,4-Difluoro-3-methoxybenzaldehyde or 2,4-Difluoro-3-methoxybenzoic acid.
Reduction: 1-(2,4-Difluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluoro-3-methoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-3-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects. The methoxy group can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethanol: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
1-(2,4-Dimethoxyphenyl)ethanol: Contains two methoxy groups instead of fluorine atoms, leading to different chemical and biological properties.
1-(2,4-Dichlorophenyl)ethanol:
Uniqueness: 1-(2,4-Difluoro-3-methoxyphenyl)ethanol is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10F2O2 |
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Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(2,4-difluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
WPBUSFBUXLSVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)F)OC)F)O |
Origin of Product |
United States |
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